molecular formula C6H11KO3 B13630799 Potassium5-hydroxy-4-methylpentanoate

Potassium5-hydroxy-4-methylpentanoate

Cat. No.: B13630799
M. Wt: 170.25 g/mol
InChI Key: STKGREVDBZERKZ-UHFFFAOYSA-M
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Description

Potassium 5-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C6H11KO3 It is a potassium salt of 5-hydroxy-4-methylpentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-hydroxy-4-methylpentanoate can be synthesized through the neutralization of 5-hydroxy-4-methylpentanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid is dissolved in water and then neutralized by the addition of potassium hydroxide. The resulting solution is then evaporated to yield the potassium salt.

Industrial Production Methods

Industrial production of potassium 5-hydroxy-4-methylpentanoate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and controlled environments helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-oxo-4-methylpentanoic acid or 5-oxo-4-methylpentanoate.

    Reduction: 5-hydroxy-4-methylpentanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Potassium 5-hydroxy-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of potassium 5-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The potassium ion can also play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Potassium 4-hydroxy-4-methylpentanoate: Similar structure but with the hydroxyl group at a different position.

    Potassium 5-hydroxy-5-methylpentanoate: Similar structure but with an additional methyl group.

Uniqueness

Potassium 5-hydroxy-4-methylpentanoate is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H11KO3

Molecular Weight

170.25 g/mol

IUPAC Name

potassium;5-hydroxy-4-methylpentanoate

InChI

InChI=1S/C6H12O3.K/c1-5(4-7)2-3-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

STKGREVDBZERKZ-UHFFFAOYSA-M

Canonical SMILES

CC(CCC(=O)[O-])CO.[K+]

Origin of Product

United States

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